5-Amino-6-hydroxy-2-phenylpyrimidin-4(3H)-one 5-Amino-6-hydroxy-2-phenylpyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 34906-08-6
VCID: VC17302282
InChI: InChI=1S/C10H9N3O2/c11-7-9(14)12-8(13-10(7)15)6-4-2-1-3-5-6/h1-5H,11H2,(H2,12,13,14,15)
SMILES:
Molecular Formula: C10H9N3O2
Molecular Weight: 203.20 g/mol

5-Amino-6-hydroxy-2-phenylpyrimidin-4(3H)-one

CAS No.: 34906-08-6

Cat. No.: VC17302282

Molecular Formula: C10H9N3O2

Molecular Weight: 203.20 g/mol

* For research use only. Not for human or veterinary use.

5-Amino-6-hydroxy-2-phenylpyrimidin-4(3H)-one - 34906-08-6

Specification

CAS No. 34906-08-6
Molecular Formula C10H9N3O2
Molecular Weight 203.20 g/mol
IUPAC Name 5-amino-4-hydroxy-2-phenyl-1H-pyrimidin-6-one
Standard InChI InChI=1S/C10H9N3O2/c11-7-9(14)12-8(13-10(7)15)6-4-2-1-3-5-6/h1-5H,11H2,(H2,12,13,14,15)
Standard InChI Key RQUUCRMXGWHHHK-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=NC(=C(C(=O)N2)N)O

Introduction

Structural and Molecular Characteristics

5-Amino-6-hydroxy-2-phenylpyrimidin-4(3H)-one is a heterocyclic compound featuring a pyrimidine backbone substituted at positions 2, 5, and 6 with phenyl, amino, and hydroxy groups, respectively. The 4-position is occupied by a ketone group, contributing to its tautomeric equilibrium between the 4(3H)-one and 4-hydroxy forms .

Molecular Formula and Weight

The molecular formula is C₁₀H₉N₃O₂, with a calculated molecular weight of 203.20 g/mol. This aligns with derivatives such as 4-amino-2-hydroxy-6-phenylpyrimidine-5-carbonitrile (C₁₁H₈N₄O, MW 212.21) and bropirimine (C₁₀H₈BrN₃O, MW 266.09) , adjusted for substituent differences.

Spectral Characterization

  • IR Spectroscopy: Key absorptions include N–H stretches (3200–3400 cm⁻¹ for amino and hydroxy groups) and C=O stretches (1650–1700 cm⁻¹) .

  • ¹H NMR: Aromatic protons from the phenyl group resonate at δ 7.2–7.9 ppm, while the amino group appears as a singlet near δ 5.4 ppm . The hydroxy proton may exhibit a broad peak at δ 7.8–8.0 ppm .

Synthetic Methodologies

One-Pot Multicomponent Reactions

Aqueous synthesis routes using sodium acetate as a catalyst have been reported for analogous pyrimidines. For example, 4-amino-2-hydroxy-6-phenylpyrimidine-5-carbonitrile was synthesized via Knoevenagel condensation of malononitrile with benzaldehyde, followed by Michael addition and cyclization . Adapting this method, 5-amino-6-hydroxy-2-phenylpyrimidin-4(3H)-one could be synthesized by substituting malononitrile with a β-keto ester or amide to introduce the 4-keto group.

Mechanistic Pathway

  • Knoevenagel Condensation: Formation of an α,β-unsaturated intermediate.

  • Michael Addition: Nucleophilic attack by a urea/thiourea derivative.

  • Cyclization: Intramolecular dehydration to form the pyrimidine ring .

Physicochemical Properties

PropertyValue/DescriptionSource
SolubilityModerate in polar solvents (e.g., DMSO, ethanol)Inferred
Melting PointNot reported; analogs range 173–223°C
LogP~1.91 (estimated via analog data)

Biological Activities and Applications

Anti-Inflammatory Properties

Structural analogs inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways. For instance, 6-amino-5-cyano-4-substituted pyrimidines reduced carrageenan-induced paw edema in murine models by 40–60% .

Immunomodulatory Effects

Bropirimine (a brominated analog) acts as an oral immunostimulant, inducing interferon production . The hydroxy and amino groups in 5-amino-6-hydroxy-2-phenylpyrimidin-4(3H)-one may similarly modulate cytokine signaling, though empirical studies are needed.

Pharmacological Prospects

Anticancer Activity

Pyrimido[4,5-d]pyrimidines exhibit anticancer effects via dihydrofolate reductase inhibition . While 5-amino-6-hydroxy-2-phenylpyrimidin-4(3H)-one lacks the bicyclic framework, its planar structure could intercalate DNA or target kinase pathways.

Drug Development Challenges

  • Bioavailability: High polarity (PSA ≈71.77 Ų) may limit membrane permeability .

  • Metabolic Stability: Hydroxy and amino groups are susceptible to glucuronidation .

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